1-Allylcyclopropanecarboxylic acid is a compound that has garnered interest due to its structural similarity to 1-aminocyclopropanecarboxylic acid (ACPC), which has been studied for its potential pharmacological effects. ACPC is known to be a high-affinity ligand at strychnine-insensitive glycine receptors and exhibits partial agonist properties, which have implications for its antidepressant and anxiolytic actions in animal models1. Additionally, ACPC and its esters have been investigated for their ability to block convulsions induced by N-methyl-D-aspartate (NMDA), suggesting a potential role in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels2. Furthermore, the inhibition of the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene by structural analogs, including cyclopropane carboxylic acid (CCA), has been studied, indicating the involvement of a free radical in the reaction sequence and the potential necessity for an intact membrane for the production of ethylene from ACC3.
The primary chemical reaction involving ACC discussed in the provided abstracts is its conversion to ethylene. This enzymatic reaction, catalyzed by ACC oxidase, is the final step in ethylene biosynthesis in plants. []
One abstract mentions the conjugation of ACC to jasmonic acid (JA) forming JA-ACC. [] This conjugation is suggested to regulate the availability of ACC for ethylene biosynthesis and potentially coregulate ethylene and JA signaling pathways. []
The mechanism of action of 1-aminocyclopropanecarboxylates, which are structurally related to 1-allylcyclopropanecarboxylic acid, involves their interaction with the glycine modulatory site on the NMDA receptor complex. ACPC has been shown to block convulsions and deaths produced by NMDA in a dose-dependent fashion, without affecting motor performance or protecting against convulsions induced by other agents2. This specificity suggests that 1-aminocyclopropanecarboxylates may modulate the NMDA receptor in a unique way, potentially by inhibiting strychnine-insensitive glycine binding. The esters of ACPC are more potent than the parent compound in blocking the convulsant effects of NMDA, although they are less potent as inhibitors of glycine binding, indicating that conversion to the parent compound may be required for anticonvulsant action2.
ACPC has been reported to be active in animal models commonly used to evaluate potential antidepressants and anxiolytics. It has been shown to reduce immobility in the forced swim test, a measure of antidepressant activity, and to be active in the elevated plus-maze, a measure of anxiolytic activity1. These effects were observed following both oral and parenteral administration, suggesting that 1-aminocyclopropanecarboxylates could be developed into novel antidepressant and anxiolytic agents.
The ability of ACPC to block NMDA-induced convulsions points to a potential application in the treatment of neuropathologies, such as epilepsy or neurodegenerative diseases, that are associated with excessive activation of NMDA receptors2. The selective action of ACPC on the NMDA receptor complex without impairing motor performance or causing protection against other types of convulsions suggests a targeted neuroprotective effect.
The inhibition of the conversion of ACC to ethylene by structural analogs like CCA has implications for agricultural applications, particularly in the regulation of fruit ripening and senescence, which are processes associated with ethylene production3. The findings that inhibitors of electron transfer and oxidative phosphorylation can effectively inhibit ACC conversion to ethylene suggest that manipulation of these pathways could be used to control ethylene production in agricultural settings.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5